3-Methylisothiazole
Overview
Description
3-Methylisothiazole (3-MIT) is an organic compound with a molecular formula of C3H4NOS. It is a colorless liquid with a pungent odor. 3-MIT is a derivative of thiocyanic acid and is used as an intermediate in the synthesis of various compounds. It is also used as a corrosion inhibitor in the lubricating oil industry, as a preservative in food, and as a fungicide in agriculture. 3-MIT has also been used in scientific research as a model compound to study the effects of sulfur-containing compounds on biochemical and physiological processes.
Scientific Research Applications
Spectroscopic and Electronic Properties
Synthesis and Spectroscopic Research 3-Methylisothiazole has been a subject of research focusing on its synthesis and spectroscopic properties. A study detailed the synthesis of 5-amino-3-methylisothiazole and 3-methyl-4-nitroisothiazole, presenting extensive research on their spectral and electronic properties. The study involved vibrational spectrum analysis using anharmonic approximation, which matched well with experimental data. It further explored the molecule's stability and reduction potential, indicating its susceptibility to reduction. The UV-Vis spectra analysis shed light on the nature of valence electron excitation and electron transition of 3-methyl-4-nitroisothiazole. Detailed analysis of NMR signal shifts and the estimation of molar enthalpy of vaporization were also part of the study (Regiec & Wojciechowski, 2019).
Antibacterial and Antifungal Applications In another research domain, derivatives of 1,2,4-Triazole, a compound related to this compound, have shown promise in medicine, particularly as antibacterial and antifungal agents. The study involved synthesizing a series of compounds starting from sodium salt of 3-methylxanthine. The physical-chemical properties of the compounds were researched, and their structure and individuality were confirmed through various spectroscopic methods (Gotsulya, 2016).
Pharmacokinetics and Pain Management
mGluR1 Antagonist Activity A study disclosed the potential of 3-phenyl-5-isothiazole carboxamides as potent allosteric antagonists of mGluR1, showing promise in the domain of pain management. The pharmacokinetic properties of the compounds were favorable, and oral administration of one of the isothiazole compounds demonstrated robust activity in a model of persistent pain, correlating with CNS receptor occupancy (Fisher et al., 2012).
Photochemical Studies
Photochemical Isomerization Research Research on the photochemical isomerization of isothiazoles, including this compound, provided insights into the reaction mechanisms of these compounds. The study used CASSCF and MP2-CAS methods to determine the structures of conical intersections crucial in photo-transpositions. It explored various reaction mechanisms, concluding that the direct mechanism offered a better explanation for the photochemical reaction pathways of these molecules (Su, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
3-Methylisothiazole is a compound that has been studied for its photochemical isomerization reactions
Mode of Action
It has been studied theoretically for its photochemical isomerization reactions . The study used three mechanisms: the internal cyclization–isomerization route, the ring contraction–ring expansion route, and the direct route, to determine the actual photochemical reaction mechanism . The preferred reaction route was found to be: reactant → Franck–Condon region → conical intersection → photoproduct .
Biochemical Pathways
The compound has been studied for its photochemical isomerization reactions , but the downstream effects of these reactions on biochemical pathways are not clear
Result of Action
It has been studied for its photochemical isomerization reactions
Properties
IUPAC Name |
3-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTIUKDGJBXFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219360 | |
Record name | 3-Methyl-isothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-92-5 | |
Record name | Isothiazole, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-isothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30219360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylisothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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